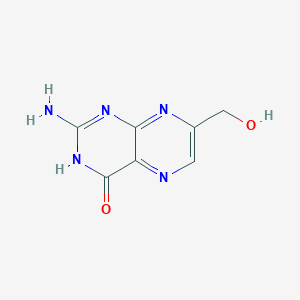![molecular formula C₁₂H₁₉NO₄ B1144694 (1R,3S,5R)-2-tert-Butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexan-3-carbonsäure CAS No. 1306734-44-0](/img/structure/B1144694.png)
(1R,3S,5R)-2-tert-Butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexan-3-carbonsäure
Übersicht
Beschreibung
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[310]hexane-3-carboxylic acid is believed to be specific enzymes or receptors involved in biochemical pathways. Typically, compounds with similar structures may target enzymes like proteases or receptors involved in neurotransmission .
Mode of Action
This compound likely interacts with its targets through binding to active sites or receptor sites, leading to inhibition or modulation of the target’s activity. The interaction may result in conformational changes in the target protein, altering its function and downstream signaling pathways .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. If the target is an enzyme, the compound may inhibit its activity, leading to a buildup or depletion of substrates or products in the pathway. This can affect various cellular processes, such as metabolism, signal transduction, or gene expression .
Pharmacokinetics
The pharmacokinetics of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid include its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s tert-butyl ester group may enhance its lipophilicity, improving membrane permeability and absorption. Metabolism likely involves hydrolysis of the ester group, followed by further biotransformation. Excretion pathways may include renal and hepatic routes .
Result of Action
At the molecular level, the compound’s action results in the modulation of target enzyme or receptor activity. This can lead to changes in cellular processes such as altered metabolic rates, modified signal transduction pathways, or changes in gene expression. These molecular effects can translate to physiological outcomes, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the tert-butyl ester group may be affected by acidic or basic conditions, impacting the compound’s bioavailability and activity. Additionally, interactions with other drugs or biomolecules can modulate its efficacy and safety profile .
: Sci-Hub | A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Tetrahedron Letters, 54 (49), 6722–6724. doi:10.1016/j.tetlet.2013.09.114
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl group: This step is usually carried out using tert-butyl chloroformate under basic conditions.
Functionalization of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid methyl ester
- (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide
Uniqueness
Compared to similar compounds, (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid stands out due to its specific functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(1R,3S,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAYTUVWAOJPY-SXMVTHIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111336 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393537-80-8 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393537-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
